ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C21H27N3O7S3 This compound is characterized by its benzothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, typically starting with the preparation of the benzothiazole core. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzothiazole core can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds to ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate include:
- Ethyl {2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl}acetate
- Ethyl [(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-nitro-1,3-benzothiazol-3(2H)-yl]acetate
These compounds share the benzothiazole core and sulfonamide groups but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly versatile for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S3/c1-4-25(5-2)36(31,32)16-9-7-15(8-10-16)21(28)24-22-26(14-20(27)33-6-3)18-12-11-17(35(23,29)30)13-19(18)34-22/h7-13H,4-6,14H2,1-3H3,(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHDUNULRJUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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